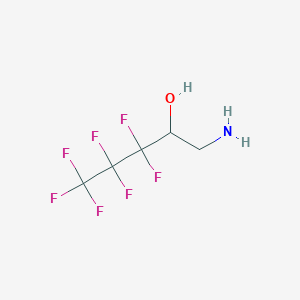
1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol is a fluorinated alcohol compound with the molecular formula C5H6F7NO. This compound is characterized by the presence of an amino group and a highly fluorinated carbon chain, making it a unique and valuable chemical in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol typically involves the introduction of fluorine atoms into the carbon chain through various fluorination techniques. One common method is the reaction of a suitable precursor with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must also include purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of heptafluoropentanone or heptafluoropentanoic acid.
Reduction: Formation of heptafluoropentylamine or heptafluoropentamide.
Substitution: Formation of various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol involves its interaction with various molecular targets and pathways. The highly electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Amino-3,3,4,4,5,5,5-heptafluoro-2-methyl-2-pentanol: Similar structure but with a methyl group instead of a hydroxyl group.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated alcohol with a slightly different fluorination pattern.
Uniqueness: 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol is unique due to the combination of an amino group and a highly fluorinated carbon chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
336-53-8 |
|---|---|
Molekularformel |
C5H6F7NO |
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol |
InChI |
InChI=1S/C5H6F7NO/c6-3(7,2(14)1-13)4(8,9)5(10,11)12/h2,14H,1,13H2 |
InChI-Schlüssel |
ZEEMDIXYCUOCAK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


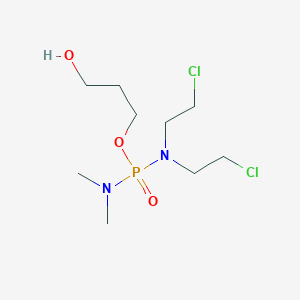
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)


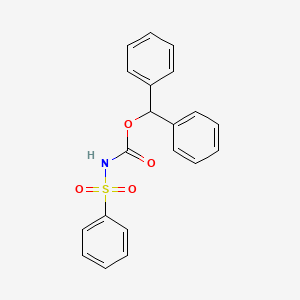


![1-[5-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-8-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl]Cyclopropanecarboxylic acid](/img/structure/B13997516.png)
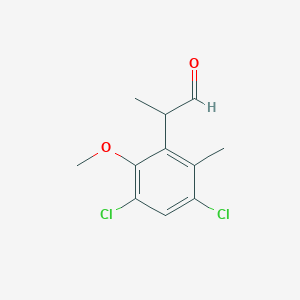
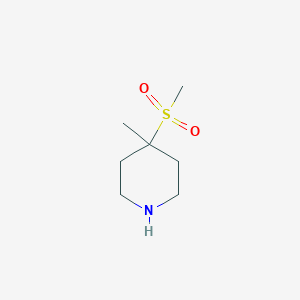

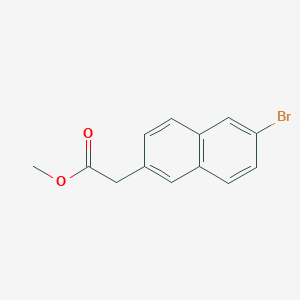
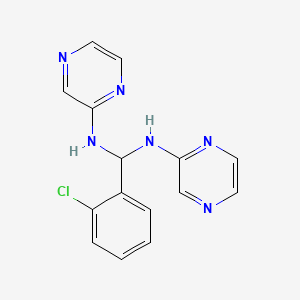
![Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate](/img/structure/B13997551.png)
